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Compound of Interest

Compound Name: N-Cyclohexylbenzamidine

Cat. No.: B13888939

Get Quote

Executive Summary

N-Cyclohexylbenzamidine (CAS: 19673-06-4) is a critical amidine intermediate used
extensively in the synthesis of nitrogen-containing heterocycles, particularly 1,3,5-triazines and
imidazoles.[1][2][3] Its solubility profile is chemically distinct due to the basicity of the amidine
functional group (

), which dictates a sharp solubility contrast between its free base and salt forms.

This guide provides a scientifically grounded analysis of N-Cyclohexylbenzamidine’s solubility
in organic solvents, supported by experimental protocols for its synthesis and handling. It is
designed for researchers requiring precise control over reaction medium selection and
purification strategies.

Part 1: Chemical Identity & Physicochemical
Properties
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Understanding the structural basis of N-Cyclohexylbenzamidine is a prerequisite for
predicting its solubility behavior. The molecule consists of a lipophilic cyclohexyl ring and a
phenyl ring attached to a central amidine core.

Property Data
IUPAC Name N-Cyclohexylbenzenecarboximidamide
CAS Number 19673-06-4

Molecular Formula

Molecular Weight 202.30 g/mol
Physical State White to off-white crystalline solid
Basicity (

~11.6 (Estimated for benzamidine derivatives)

)

LogP ~2.5 - 3.0 (Lipophilic free base)

Structural Implications on Solubility

The molecule possesses a biphilic nature:

» Hydrophobic Domain: The cyclohexyl and phenyl rings drive solubility in non-polar and
chlorinated solvents.

» Hydrophilic/Basic Domain: The amidine group (

) is a strong hydrogen bond donor/acceptor and a potent base. Protonation of this group
(forming the hydrochloride salt) inverts the solubility profile, making the compound water-
soluble and insoluble in non-polar organics.

Part 2: Solubility Profile in Organic Solvents

The following data categorizes solvent compatibility for the Free Base form of N-
Cyclohexylbenzamidine.

Solvent Compatibility Table (Free Base)
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Solvent Class

Specific Solvent

Solubility Rating Operational Notes

Chlorinated

Dichloromethane
(DCM)

Excellent for
High extraction and initial

dissolution.

Chlorinated

Chloroform

Alternative to DCM;
High good for NMR

analysis.

Polar Aprotic

DMSO

Preferred for
High biological assays and

high-temp reactions.

Polar Aprotic

DMF

Suitable for coupling
High reactions; difficult to

remove.

Polar Protic

Ethanol / Methanol

Good for
_ recrystallization (often
High , _
with water as anti-

solvent).

Aromatic

Toluene

Ideal for high-
Moderate/High temperature

cyclization reactions.

Ethers

THF / Diethyl Ether

Good solubility; often
used in

Moderate o o
lithiation/substitution

steps.

Aqueous

Water (pH > 12)

Practically insoluble
Low
as a free base.

Aqueous

Water (pH < 7)

Dissolves rapidly by
High forming the salt

(protonation).

Critical Distinction: Free Base vs. Salt
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e Free Base: Soluble in DCM, Toluene, EtOAc. Use for organic synthesis and extractions.
e Hydrochloride Salt: Soluble in Water, Methanol. Precipitates from Ether, Acetone, Toluene.

Part 3: Visualization of Solubility Logic

The following diagram illustrates the decision-making process for solvent selection based on
the form of the compound and the intended application.

N-Cyclohexylbenzamidine
(Starting Material)

High pH (>12)

Free Base Salt Form
(Neutral) (e.g., HCI)

Soluble in: Soluble in:
DCM, Toluene, EtOAc, THF Water, Methanol, DMSO
Application: Application:
Organic Synthesis Recrystallization
(Triazine/Imidazole formation) Storage/Stability

Click to download full resolution via product page

Figure 1: Solubility decision tree for N-Cyclohexylbenzamidine based on chemical form and
application.

Part 4: Experimental Protocols
Protocol A: Synthesis via Pinner Reaction
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This is the standard industrial and laboratory method for generating high-purity N-
Cyclohexylbenzamidine.

Reaction Scheme:

e Imidate Formation: Benzonitrile + Ethanol + HCI

Ethyl benzimidate hydrochloride.

e Amidine Formation: Ethyl benzimidate HCI + Cyclohexylamine
N-Cyclohexylbenzamidine.
Step-by-Step Methodology:

o Preparation of Imidate:

[¢]

Dissolve Benzonitrile (10 mmol) in anhydrous Ethanol (10 mL).

Cool to 0°C in an ice bath.

[e]

o

Bubble dry HCI gas through the solution for 30-60 minutes until saturation.

[¢]

Seal the vessel and store at 4°C for 24 hours. The mixture typically solidifies (Pinner salt).

[¢]

Precipitate with dry Diethyl Ether, filter, and dry in a desiccator.

e Conversion to Amidine:

o

Suspend the Ethyl benzimidate hydrochloride (10 mmol) in anhydrous Ethanol (20 mL).

[¢]

Add Cyclohexylamine (10 mmol) dropwise while stirring at room temperature.

[¢]

Reflux the mixture for 3-6 hours. Monitor by TLC (DCM:MeOH 9:1).

[e]

Evaporate the solvent under reduced pressure.

o Work-up (Free Base Isolation):
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o Dissolve the residue in Water (20 mL).

o Basify with 10% NaOH solution until pH > 12. The product will precipitate or oil out.
o Extract with Dichloromethane (3 x 20 mL).

o Dry organic layer over anhydrous

, filter, and concentrate.

[e]

Recrystallization: Use hot Hexane/Toluene or Ethanol/Water to obtain white crystals.

Protocol B: Gravimetric Solubility Determination

Use this protocol to determine exact solubility in a specific solvent (e.g., for formulation).

Saturation: Add excess N-Cyclohexylbenzamidine (Free Base) to 5 mL of the target solvent
in a sealed vial.

o Equilibration: Vortex for 10 minutes, then shake/stir at 25°C for 24 hours.
« Filtration: Filter the suspension through a 0.45 um PTFE syringe filter.

e Quantification:

[e]

Pipette exactly 1.0 mL of the filtrate into a pre-weighed vial.

o

Evaporate the solvent (using a rotovap or nitrogen stream).

[¢]

Weigh the dry residue.

[e]

Calculation: Solubility (mg/mL) = (Mass of residue) / 1.0 mL.

Part 5: Applications in Drug Discovery[4][5]

N-Cyclohexylbenzamidine serves as a versatile nucleophile in the synthesis of heterocycles.

[4]
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e 1,3,5-Triazine Synthesis: Reacts with aldehydes or esters to form dihydro-1,3,5-triazines,
which are scaffolds for dihydrofolate reductase inhibitors (antifungal/antimalarial agents).

e Imidazole Synthesis: Reacts with

-haloketones or 1,2-dibromobenzenes (via Palladium catalysis) to form fused imidazole
derivatives used in fluorescence imaging and medicinal chemistry.

N-Cyclohexylbenzamidine
+ Aldehyde CTTTTTTTTTTTTT Cyclization
[ (Heat/Microwave)
1
I

1,2-Dihydro-1,3,5-triazine
(Bioactive Scaffold)

I Imine Intermediate

|
Aldehyde / ______________

(R-CHO)

Click to download full resolution via product page
Figure 2: Synthetic pathway for triazine derivatives using N-Cyclohexylbenzamidine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved. 9/9 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13888939?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

